molecular formula C14H20BrN3O3 B8367317 Ethyl 1-(5-bromopyrimidin-2-yl)-4-ethoxypiperidine-4-carboxylate

Ethyl 1-(5-bromopyrimidin-2-yl)-4-ethoxypiperidine-4-carboxylate

Cat. No. B8367317
M. Wt: 358.23 g/mol
InChI Key: KWNVFAOEIPOIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-bromopyrimidin-2-yl)-4-ethoxypiperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H20BrN3O3 and its molecular weight is 358.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(5-bromopyrimidin-2-yl)-4-ethoxypiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(5-bromopyrimidin-2-yl)-4-ethoxypiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H20BrN3O3

Molecular Weight

358.23 g/mol

IUPAC Name

ethyl 1-(5-bromopyrimidin-2-yl)-4-ethoxypiperidine-4-carboxylate

InChI

InChI=1S/C14H20BrN3O3/c1-3-20-12(19)14(21-4-2)5-7-18(8-6-14)13-16-9-11(15)10-17-13/h9-10H,3-8H2,1-2H3

InChI Key

KWNVFAOEIPOIPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2=NC=C(C=N2)Br)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of ethyl 1-(5-bromopyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylate (0.50 g, 1.51 mmol) in DMF (5 mL) was added NaH (0.066 g, 1.67 mmol, 60% dispersion in mineral oil) portion wiseand the mixture stirred at 0° C. for 10 minutes followed by drop wise addition of ethyl iodide (0.58 mL, 7.57 mmol). The reaction was stirred at 0° C. for 2 h. After completion of reaction (by TLC), the reaction was quenched with saturated NH4Cl solution (100 mL), extracted with EtOAc (3×100 mL) and the combined organics washed with water and brine and dried over Na2SO4. The crude residue was purified over 100-200 M silica-gel using 10% EtOAc:hexane to obtain the desired product as a yellow liquid (0.24 g, 44% yield). 1H NMR (DMSO-d6): δ 8.27 (s, 2H), 4.31 (m, 2H), 4.22 (q, J=6.40 Hz, 2H), 3.44 (m, 4H), 1.96 (m, 4H), and 1.28 (m, 6H).
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step One
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0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.066 g
Type
reactant
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Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.58 mL
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0 (± 1) mol
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reactant
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Yield
44%

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